molecular formula C20H19N3O4 B10991558 N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide

N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide

Cat. No.: B10991558
M. Wt: 365.4 g/mol
InChI Key: AIVIUKGMCHMOPP-UHFFFAOYSA-N
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Description

N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is a complex organic compound that features a unique structure combining a benzodioxin ring and an indole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the 2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl chloride, which is then reacted with an appropriate amine to form the intermediate. This intermediate is subsequently coupled with 1H-indole-2-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is unique due to its combined benzodioxin and indole structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C20H19N3O4/c24-19(15-11-13-5-1-2-6-14(13)23-15)21-9-10-22-20(25)18-12-26-16-7-3-4-8-17(16)27-18/h1-8,11,18,23H,9-10,12H2,(H,21,24)(H,22,25)

InChI Key

AIVIUKGMCHMOPP-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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